molecular formula C16H11Cl4NO2 B14508893 2,2,2-Trichloro-N-(4-chlorophenyl)-N-(2-oxo-2-phenylethyl)acetamide CAS No. 62761-54-0

2,2,2-Trichloro-N-(4-chlorophenyl)-N-(2-oxo-2-phenylethyl)acetamide

Cat. No.: B14508893
CAS No.: 62761-54-0
M. Wt: 391.1 g/mol
InChI Key: UUWLFVBCRHEWSB-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(4-chlorophenyl)-N-(2-oxo-2-phenylethyl)acetamide is a synthetic organic compound. It is characterized by the presence of trichloro, chlorophenyl, and phenylethyl groups attached to an acetamide backbone. Compounds with similar structures are often used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-N-(4-chlorophenyl)-N-(2-oxo-2-phenylethyl)acetamide typically involves the reaction of 2,2,2-trichloroacetamide with 4-chlorophenyl and 2-oxo-2-phenylethyl derivatives. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(4-chlorophenyl)-N-(2-oxo-2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions may yield amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-N-(4-chlorophenyl)-N-(2-oxo-2-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloro-N-(4-chlorophenyl)acetamide: Lacks the phenylethyl group.

    N-(4-chlorophenyl)-N-(2-oxo-2-phenylethyl)acetamide: Lacks the trichloro group.

    2,2,2-Trichloro-N-(2-oxo-2-phenylethyl)acetamide: Lacks the chlorophenyl group.

Uniqueness

2,2,2-Trichloro-N-(4-chlorophenyl)-N-(2-oxo-2-phenylethyl)acetamide is unique due to the presence of all three functional groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

CAS No.

62761-54-0

Molecular Formula

C16H11Cl4NO2

Molecular Weight

391.1 g/mol

IUPAC Name

2,2,2-trichloro-N-(4-chlorophenyl)-N-phenacylacetamide

InChI

InChI=1S/C16H11Cl4NO2/c17-12-6-8-13(9-7-12)21(15(23)16(18,19)20)10-14(22)11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

UUWLFVBCRHEWSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN(C2=CC=C(C=C2)Cl)C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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